molecular formula C33H39N2O2+ B1594503 TAK-779 cation CAS No. 263765-56-6

TAK-779 cation

Cat. No. B1594503
M. Wt: 495.7 g/mol
InChI Key: XNHZXMPLVSJQFK-UHFFFAOYSA-O
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1ccc(-c2ccc3c(c2)C=C(C(=O)Nc2ccc(CCl)cc2)CCC3)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:30][N:31]([CH:32]1[CH2:33][CH2:34][O:35][CH2:36][CH2:37]1)[CH3:38].[Cl:1][CH2:2][c:3]1[cH:4][cH:5][c:6]([NH:9][C:10](=[O:11])[C:12]2=[CH:18][c:17]3[c:16]([cH:22][cH:21][c:20](-[c:23]4[cH:24][cH:25][c:26]([CH3:29])[cH:27][cH:28]4)[cH:19]3)[CH2:15][CH2:14][CH2:13]2)[cH:7][cH:8]1.[O:39]=[CH:40][N:41]([CH3:42])[CH3:43]>>[CH2:2]([c:3]1[cH:4][cH:5][c:6]([NH:9][C:10](=[O:11])[C:12]2=[CH:18][c:17]3[c:16]([cH:22][cH:21][c:20](-[c:23]4[cH:24][cH:25][c:26]([CH3:29])[cH:27][cH:28]4)[cH:19]3)[CH2:15][CH2:14][CH2:13]2)[cH:7][cH:8]1)[N+:31]([CH3:30])([CH:32]1[CH2:33][CH2:34][O:35][CH2:36][CH2:37]1)[CH3:38].[Cl-:1]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN(C)C1CCOCC1
Name
Cc1ccc(-c2ccc3c(c2)C=C(C(=O)Nc2ccc(CCl)cc2)CCC3)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1ccc(-c2ccc3c(c2)C=C(C(=O)Nc2ccc(CCl)cc2)CCC3)cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN(C)C=O

Outcomes

Product
Name
Type
product
Smiles
Cc1ccc(-c2ccc3c(c2)C=C(C(=O)Nc2ccc(C[N+](C)(C)C4CCOCC4)cc2)CCC3)cc1
Name
Type
product
Smiles
[Cl-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.